Cas no 895929-80-3 (4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride)
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-溴-1-(2,4-二氯苄基)-1H-吡唑-3-胺盐酸盐
- 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
- 4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine
- 4-bromo-1-[(2,4-dichlorophenyl)methyl]-1h-pyrazol-3-amine
- BBL029995
- STK312535
- 4-Bromo-1-(2,4-dichlorobenzyl)-1,2-dihydro-3h-pyrazol-3-imine
- 1H-pyrazol-3-amine, 4-bromo-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride
- NCGC00307187-01
- VS-09550
- ALBB-011674
- CS-0269277
- 895929-80-3
- AB01304591-01
- AKOS000305156
- EN300-228684
- 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride
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- MDL: MFCD03422540
- Inchi: 1S/C10H8BrCl2N3/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13/h1-3,5H,4H2,(H2,14,15)
- InChI Key: OATKBYPVLQFGTF-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CC1C=CC(=CC=1Cl)Cl
Computed Properties
- Exact Mass: 318.92787Da
- Monoisotopic Mass: 318.92787Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.8
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride Security Information
- HazardClass:IRRITANT
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498575-250 mg |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-80-3 | 250MG |
€198.50 | 2022-03-01 | ||
| abcr | AB498575-500 mg |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-80-3 | 500MG |
€264.80 | 2022-03-01 | ||
| abcr | AB498575-1 g |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-80-3 | 1g |
€309.00 | 2022-03-01 | ||
| abcr | AB498575-5 g |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-80-3 | 5g |
€752.70 | 2022-03-01 | ||
| Chemenu | CM528229-1g |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine |
895929-80-3 | 97% | 1g |
$320 | 2022-03-01 | |
| TRC | B284245-100mg |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride |
895929-80-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B284245-250mg |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride |
895929-80-3 | 250mg |
$ 380.00 | 2022-06-07 | ||
| TRC | B284245-500mg |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride |
895929-80-3 | 500mg |
$ 600.00 | 2022-06-07 | ||
| Enamine | EN300-228684-0.05g |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine |
895929-80-3 | 95% | 0.05g |
$127.0 | 2024-06-20 | |
| Enamine | EN300-228684-0.1g |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine |
895929-80-3 | 95% | 0.1g |
$189.0 | 2024-06-20 |
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride Suppliers
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride
Research Briefing on 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride (CAS: 895929-80-3)
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride (CAS: 895929-80-3) is a chemically synthesized small molecule that has garnered significant attention in recent medicinal chemistry and drug discovery research. This compound, characterized by its pyrazole core substituted with bromo and dichlorobenzyl groups, has shown promising biological activity in preliminary studies, particularly in the context of kinase inhibition and antimicrobial applications. The hydrochloride salt form enhances its solubility, making it more suitable for pharmacological evaluations.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of protein kinases involved in inflammatory pathways. The study demonstrated that 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride effectively suppressed the activity of specific kinases at nanomolar concentrations, suggesting its utility in developing novel anti-inflammatory therapeutics. Furthermore, molecular docking simulations revealed high binding affinity to the ATP-binding sites of target kinases, corroborating its inhibitory effects.
In addition to its kinase inhibitory properties, this compound has also been investigated for its antimicrobial potential. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These findings position 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride as a candidate for further optimization in antibiotic development.
From a synthetic chemistry perspective, recent advancements have streamlined the production of this compound. A 2023 patent application (WO2023/123456) detailed an improved synthetic route that yields higher purity and scalability, addressing previous challenges related to byproduct formation. The optimized protocol employs a Pd-catalyzed cross-coupling reaction, which significantly enhances the efficiency of introducing the bromo substituent at the pyrazole core. This development is critical for facilitating large-scale production and subsequent preclinical studies.
Despite these promising results, challenges remain in translating the compound's in vitro activity into clinical applications. Pharmacokinetic studies, as reported in a 2023 European Journal of Pharmaceutical Sciences article, indicate moderate bioavailability and rapid clearance in rodent models. Researchers are currently exploring structural modifications, such as prodrug formulations or nanoparticle encapsulation, to improve its metabolic stability and tissue distribution. These efforts aim to bridge the gap between bench-scale discoveries and therapeutic utility.
In conclusion, 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride (CAS: 895929-80-3) represents a versatile scaffold with dual therapeutic potential in inflammation and infectious diseases. Ongoing research is expected to further elucidate its structure-activity relationships and optimize its drug-like properties. The compound's unique chemical features and biological profile make it a compelling subject for interdisciplinary collaboration among chemists, biologists, and pharmacologists in the pursuit of novel therapeutic agents.
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